3',5'-Dimethoxybutyrophenone can be derived from butyrophenone, a compound that serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its classification falls within the realm of organic compounds, particularly in the subcategory of ketones and phenones. The methoxy substituents enhance the compound's reactivity and solubility, making it suitable for further chemical modifications.
The synthesis of 3',5'-Dimethoxybutyrophenone can be approached through several methods, most notably through the alkylation of butyrophenone derivatives or via multi-step synthetic routes involving organolithium reagents.
The molecular structure of 3',5'-Dimethoxybutyrophenone can be represented as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The NMR spectra would show characteristic peaks corresponding to the methoxy protons and aromatic protons, while MS would provide information on molecular weight and fragmentation patterns.
3',5'-Dimethoxybutyrophenone participates in various chemical reactions typical for ketones and phenones:
The reaction conditions vary depending on the desired product but typically involve controlling temperature, pH, and solvent systems to optimize yields and minimize by-products .
The mechanism of action for compounds like 3',5'-Dimethoxybutyrophenone often involves interactions with biological targets such as enzymes or receptors:
Studies involving structure-activity relationships (SAR) have shown that modifications at specific positions on the aromatic ring significantly impact biological activity, suggesting a direct correlation between molecular structure and pharmacological effect .
The physical properties of 3',5'-Dimethoxybutyrophenone include:
3',5'-Dimethoxybutyrophenone has several scientific applications:
Butyrophenones represent a historically significant class of organic compounds characterized by a phenyl ketone structure with a butyl side chain. The parent compound, butyrophenone (1-phenylbutan-1-one; CAS 495-40-9), serves as a foundational scaffold for numerous derivatives with biological activity [5]. Within this family, methoxy-substituted derivatives emerged as critical synthetic targets due to their enhanced interactions with biological macromolecules. The specific compound 3',5'-Dimethoxybutyrophenone (systematic name: 1-(3,5-dimethoxyphenyl)butan-1-one) belongs to this subclass, featuring methoxy groups at the 3 and 5 positions of the aromatic ring. While its exact discovery timeline remains less chronicled than early neuroleptic butyrophenones (e.g., haloperidol), its structural development aligns with medicinal chemistry efforts to optimize aryl ketone pharmacophores for central nervous system (CNS) targeting through strategic electron-donating substitutions [5] [8]. Its emergence reflects a deliberate exploration of symmetrical meta-substitution patterns to enhance molecular recognition within the steric and electronic constraints of target receptors.
The pharmacophore model, defined as "an ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target" , provides the framework for understanding 3',5'-dimethoxybutyrophenone's significance. Methoxy (-OCH₃) groups are versatile pharmacophoric elements contributing critically to ligand-receptor binding:
Table 1: Key Structural and Identifiers for 3',5'-Dimethoxybutyrophenone and Related Compounds
Compound Name | Systematic Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|---|
Butyrophenone | 1-Phenylbutan-1-one | 495-40-9 | C₁₀H₁₂O | 148.20 | Unsubstituted phenyl, n-propyl carbonyl chain |
2',5'-Dimethoxybutyrophenone | 1-(2,5-Dimethoxyphenyl)butan-1-one | 54419-64-6 | C₁₂H₁₆O₃ | 208.25 | Ortho and meta methoxy groups |
3',5'-Dimethoxybutyrophenone | 1-(3,5-Dimethoxyphenyl)butan-1-one | 54419-21-5 | C₁₂H₁₆O₃ | 208.25 | Symmetrical meta methoxy groups |
3',4'-Dimethoxybutyrophenone | 1-(3,4-Dimethoxyphenyl)butan-1-one | 54419-21-5 / 98669 | C₁₂H₁₆O₃ | 208.25 | Adjacent methoxy groups (meta, para) |
Note: CAS numbers may vary slightly depending on registry sources. 3',4'-Dimethoxybutyrophenone PubChem CID is 98669 [6] [7].
Figure 1: Pharmacophoric Features of 3',5'-Dimethoxybutyrophenone. This schematic highlights key pharmacophoric elements: the aromatic ring plane (hydrophobic/pi-stacking), the two methoxy oxygen atoms (hydrogen bond acceptors - HBAs), and the carbonyl oxygen (HBA). The ketone linker also contributes to the molecule's overall polarity and conformation.
Compared to isomers like 2',5'-dimethoxybutyrophenone (CAS 54419-64-6) [3] [8] or 3',4'-dimethoxybutyrophenone (CAS 54419-21-5, PubChem CID: 98669) [6] [7], the 3',5'-isomer offers distinct spatial positioning. The meta substitution pattern minimizes steric clash between the methoxy groups and allows for a projection of hydrogen bond acceptor capability perpendicular to the aromatic ring plane, potentially enabling unique binding modes compared to the ortho/meta (2',5') or vicinal (3',4') substituted analogs. This symmetry makes it a valuable probe for studying receptors with symmetric binding site requirements or for molecularly imprinted polymers [8].
The development of drugs targeting the CNS faces a unique and formidable obstacle: the blood-brain barrier (BBB). This highly selective interface protects the brain from circulating toxins but also severely limits the passage of therapeutic agents. Only small, lipid-soluble molecules with specific properties can cross the BBB via passive diffusion [2] [4]. 3',5'-Dimethoxybutyrophenone, with its strategically placed methoxy groups enhancing lipophilicity and hydrogen-bonding potential without excessive polarity, embodies a structure designed to meet these challenges. Its core butyrophenone scaffold is recognized for inherent CNS activity potential, as evidenced by historical neuroleptics.
Table 2: Physicochemical Properties Relevant to CNS Penetration Potential of Butyrophenones
Property | Ideal Range for CNS Penetration | Butyrophenone | 3',5'-Dimethoxybutyrophenone | Significance for CNS Delivery |
---|---|---|---|---|
Molecular Weight (MW) | < 450 Da | 148.20 | 208.25 | Facilitates passive diffusion through endothelial tight junctions |
Calculated log P (cLogP) | ~1-4 | ~2.0* | ~2.0-2.5* | Balances solubility and membrane permeability; enhanced by methoxy groups |
Hydrogen Bond Donors (HBD) | < 3 | 0 | 0 | Reduces energy penalty for desolvation during membrane passage |
Hydrogen Bond Acceptors (HBA) | < 7 | 1 (Carbonyl O) | 3 (Carbonyl O + 2 Methoxy O) | Moderate HBA count; methoxy groups add HBA capacity for transport recognition |
Polar Surface Area (PSA) | < 60-70 Ų | ~17 Ų | ~35 Ų | Within acceptable range; methoxy groups increase PSA but remain moderate |
Estimated values based on structural analogs; precise experimental data for 3',5'-isomer is limited in public literature.
Pharmacophore modeling and virtual screening heavily utilize compounds like 3',5'-dimethoxybutyrophenone. Its well-defined features (hydrophobic aromatic ring, hydrogen bond acceptors from carbonyl and methoxy groups) serve as a template for identifying or designing novel ligands predicted to interact with CNS targets. By mapping these features onto known actives or receptor binding sites, medicinal chemists can prioritize compounds with higher likelihoods of BBB permeability and target engagement [2].
Furthermore, the compound plays a role in refining in vitro BBB models critical for CNS drug discovery. These models aim to predict BBB permeability more reliably than simple physicochemical calculations. Advanced models incorporate:
Table 3: Evolution of In Vitro BBB Models for Evaluating CNS Drug Candidates like Butyrophenone Derivatives
Model Type | Key Components | Approx. TEER (Ω·cm²) | Advantages for CNS Drug Screening | Limitations |
---|---|---|---|---|
Static Monoculture | Brain Endothelial Cells (BECs) only (e.g., hCMEC/D3) | 40-50 [4] | Simple, low cost, high-throughput compatible | Low barrier function, lacks key cell-cell interactions |
Static Co-culture | BECs + Astrocytes (e.g., bovine/rat/porcine BEC + rat astrocytes) | 300->1000 [4] | Improved TEER, incorporates astrocytic influence on BECs | Species mismatch common, static conditions |
Static Triple Culture | BECs + Astrocytes + Pericytes | >400->1000 [4] | Further enhanced barrier function, includes pericyte signaling | Increased complexity, still lacks flow |
Dynamic Microfluidic (Organs-on-Chip) | BECs (+ Astrocytes/Pericytes) under fluid flow | Significantly higher than static models | Physiological shear stress, improved barrier function, potential for human iPSC-derived cells | Higher cost, lower throughput, technical complexity |
Compounds such as 3',5'-dimethoxybutyrophenone are valuable reference molecules or test substrates in these evolving models. Their well-understood physicochemical profile allows researchers to validate model performance by correlating in vitro permeability measurements with predicted in vivo behavior based on properties like log P and PSA [2] [4]. The "privileged structure" concept – where certain scaffolds (like butyrophenones) can be optimized for multiple targets through targeted modifications – further underscores the importance of exploring diverse methoxy substitution patterns. The 3',5'-derivative represents a specific structural strategy within this paradigm aimed at overcoming the core challenge of BBB penetrance in CNS drug development [2] [4].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3